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Compound of Interest

Compound Name:
(2,4-Dichloro-6-methylpyridin-3-

yl)methanol

Cat. No.: B1352563 Get Quote

Introduction

This guide provides a comparative analysis of the X-ray crystal structures of functionalized

pyridine derivatives. The primary focus is to understand the solid-state structures of

compounds related to (2,4-Dichloro-6-methylpyridin-3-yl)methanol. As the crystal structure

for this specific compound is not publicly available, this guide will leverage the crystallographic

data of closely related analogs to infer potential structural features and to provide a valuable

comparative context for researchers in medicinal chemistry and materials science. For this

purpose, we will primarily examine the crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-

yl)methanol as a pyridylmethanol analog and 4-Amino-3,5-dichloropyridine to understand the

influence of a dichlorinated pyridine ring.

Comparative Analysis of Crystallographic Data
The solid-state packing and molecular conformation of pyridine derivatives are dictated by a

combination of factors including steric hindrance, hydrogen bonding capabilities, and other

non-covalent interactions. The following tables summarize key crystallographic data for our

selected comparator compounds, offering a quantitative basis for their structural comparison.

Table 1: Crystallographic Data for Comparator Compounds
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Parameter
(RS)-(4-chlorophenyl)
(pyridin-2-yl)methanol[1]
[2]

4-Amino-3,5-
dichloropyridine[3][4]

Chemical Formula C₁₂H₁₀ClNO C₅H₄Cl₂N₂

Crystal System Monoclinic Monoclinic

Space Group P2₁/c P2₁/n

Unit Cell Dimensions

a = 9.5365 (3) Åb = 5.8613 (2)

Åc = 19.3484 (7) Åβ = 101.408

(2)°

a = 3.8638 (19) Åb = 14.281

(7) Åc = 12.063 (6) Åβ = 93.33

(4)°

Volume (Å³) 1060.00 (6) 664.1 (6)

Z 4 4

Key Supramolecular

Interactions

O-H···N hydrogen bonds, C-

Cl···π interactions[1]

N-H···N hydrogen bonds, π-π

stacking, halogen-π

interactions[3][4]

Table 2: Selected Bond Lengths and Torsion Angles

Parameter
(RS)-(4-chlorophenyl)
(pyridin-2-yl)methanol[1]

4-Amino-3,5-
dichloropyridine[4]

C-Cl Bond Lengths (Å) 1.745 (2) 1.728 (6), 1.733 (6)

Dihedral Angle between Rings

(°)

74.34 (6) (between phenyl and

pyridyl rings)
-

Key Torsion Angle (°)
C11-C1-C22-N21 = -156.41

(13)
-

Structural Insights
The crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol reveals a packing

arrangement dominated by O-H···N hydrogen bonds, forming zigzag chains.[1] Additionally, C-

Cl···π interactions between inversion-related molecules link these chains into sheets.[1] The
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dihedral angle of 74.34 (6)° between the phenyl and pyridine rings indicates a significantly

twisted conformation.[1]

In contrast, the structure of 4-Amino-3,5-dichloropyridine is primarily stabilized by strong N-

H···N hydrogen bonds, creating supramolecular chains.[3][4] These chains are further

interconnected by offset π–π stacking and halogen–π interactions.[3][4] The Hirshfeld surface

analysis for this compound highlights that Cl⋯H contacts are the most significant contributors

to the crystal packing.[3][4]

Based on these comparators, it can be inferred that the crystal structure of (2,4-Dichloro-6-
methylpyridin-3-yl)methanol would likely be influenced by hydrogen bonding involving the

hydroxyl group (O-H···N) and potentially by halogen bonding or π-stacking interactions

involving the dichlorinated pyridine ring. The presence of the methyl group would also introduce

steric factors influencing the overall molecular conformation.

Experimental Protocols
A generalized workflow for the determination of a single-crystal X-ray structure is provided

below. The specific experimental details for the comparator compounds can be found in the

cited literature.

1. Crystal Growth:

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a

saturated solution of the compound in an appropriate solvent. For (RS)-(4-chlorophenyl)

(pyridin-2-yl)methanol, colorless blocks were grown from a methanol solution.[1]

2. Data Collection:

A suitable single crystal is mounted on a diffractometer.

The crystal is cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal

vibrations.

The diffractometer uses monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation) to collect a

dataset of diffraction intensities.
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The unit cell parameters are determined from the positions of a subset of reflections.

3. Structure Solution and Refinement:

The collected diffraction data are processed to yield a set of structure factors.

The crystal structure is solved using direct methods or Patterson methods to obtain an initial

model of the atomic positions.

The structural model is then refined by least-squares methods against the experimental data

to optimize the atomic coordinates, and thermal parameters.

Hydrogen atoms are typically located in the difference Fourier map and refined with

appropriate constraints.

The experimental workflow for X-ray crystallography is visualized in the diagram below.
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Caption: Experimental workflow for single-crystal X-ray structure determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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